Levodopa

Catalog No.
S532941
CAS No.
59-92-7
M.F
C9H11NO4
M. Wt
197.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levodopa

CAS Number

59-92-7

Product Name

Levodopa

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1

InChI Key

WTDRDQBEARUVNC-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Solubility

5mM
Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate
In water, 5,000 mg/l @ 20 °C
5.0 mg/mL

Synonyms

3 Hydroxy DL tyrosine, 3,4 Dihydroxyphenylalanine, 3,4-Dihydroxyphenylalanine, 3-Hydroxy-DL-tyrosine, beta Hydroxytyrosine, beta-Hydroxytyrosine, Dihydroxyphenylalanine, Dihydroxyphenylalanine Hydrochloride, (2:1), Dopa

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O

Description

The exact mass of the compound Levodopa is 197.0688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5mm0.03 m5 mg/ml at 20 °creadily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetatein water, 5,000 mg/l @ 20 °c5.0 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759573. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levodopa (L-DOPA) is a medication that has been a cornerstone of Parkinson's disease (PD) treatment since its discovery in the 1960s. PD is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra, a part of the brain. Dopamine is a critical neurotransmitter involved in movement control. Levodopa, a precursor to dopamine, is able to cross the blood-brain barrier and be converted into dopamine in the brain, thereby alleviating some of the motor symptoms of PD [].

Mechanism of Action in PD

Extensive research has been conducted to understand how Levodopa works in PD. When Levodopa enters the brain, it is converted to dopamine by the enzyme dopa decarboxylase. This increase in dopamine levels helps to improve motor function in individuals with PD by stimulating the dopamine receptors in the basal ganglia, a group of structures deep within the brain that controls movement [].

Research on Levodopa's Efficacy

Since its discovery, Levodopa's efficacy in managing PD symptoms has been a major focus of research. Studies have consistently shown that Levodopa is highly effective in improving bradykinesia (slowness of movement) and rigidity, two hallmark symptoms of PD []. However, the effectiveness of Levodopa can vary over time. Long-term use can lead to a phenomenon called "wearing-off," where the medication's effects become shorter-lived, leading to a return of symptoms between doses [].

Ongoing Research on Levodopa

Research on Levodopa continues to explore ways to improve its effectiveness and manage its limitations. Scientists are investigating strategies to prolong the effects of Levodopa, such as combining it with other medications that inhibit dopa decarboxylase or slow its breakdown []. Additionally, research is ongoing to develop new methods of delivering Levodopa directly to the brain, potentially leading to more sustained benefits and fewer side effects [].

Levodopa, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid and a key precursor in the biosynthesis of dopamine, norepinephrine, and epinephrine. It is primarily utilized in the treatment of Parkinson's disease and dopamine-responsive dystonia. Levodopa has the unique ability to cross the blood-brain barrier, which is crucial for its therapeutic effects, as dopamine itself cannot cross this barrier. Once in the central nervous system, levodopa is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase .

Chemically, levodopa has the molecular formula C₉H₁₁NO₄ and a molar mass of approximately 197.19 g/mol. It exists as a white to almost white crystalline powder that darkens upon exposure to air and light . The compound has been extensively studied since its antiparkinsonian effects were first discovered in the 1950s and 1960s .

In the body:

  • Decarboxylation: The primary reaction of levodopa is its decarboxylation to dopamine, catalyzed by aromatic L-amino acid decarboxylase. This reaction occurs both in the central nervous system and peripherally .
  • O-methylation: Levodopa can also be metabolized by catechol-O-methyltransferase to form 3-O-methyldopa, which cannot be converted back into dopamine .
  • Further Metabolism: Once converted to dopamine, it can be further metabolized into various metabolites such as homovanillic acid and 3,4-dihydroxyphenylacetic acid .

These metabolic pathways are crucial for understanding both the therapeutic effects and side effects associated with levodopa treatment.

Levodopa acts primarily as a dopamine receptor agonist. Its biological activity is characterized by:

  • Dopamine Replacement: By increasing dopamine levels in the brain, levodopa alleviates symptoms of Parkinson's disease such as rigidity, bradykinesia, and tremors .
  • Neurotransmitter Precursor: As a precursor to catecholamines, it plays a significant role in neurotransmitter synthesis and can influence various neurophysiological processes .
  • Mechanism of Action: After crossing the blood-brain barrier, levodopa is decarboxylated to dopamine, which then activates dopaminergic receptors in the brain. This compensates for the loss of endogenous dopamine due to neuronal degeneration in Parkinson's disease .

Levodopa can be synthesized through various methods:

  • Biosynthesis: In biological systems, levodopa is synthesized from L-tyrosine via hydroxylation by the enzyme tyrosine hydroxylase. This natural process occurs in plants and animals, including humans .
  • Chemical Synthesis: Synthetic methods involve multi-step reactions starting from simpler precursors such as phenylalanine or tyrosine derivatives. Various synthetic routes have been developed to produce levodopa in pharmaceutical settings .
  • Enzymatic Synthesis: Enzymatic approaches using tyrosinase or other related enzymes can also yield levodopa from suitable substrates, offering a more environmentally friendly alternative compared to traditional chemical synthesis .

Levodopa is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It remains the gold standard for managing motor symptoms associated with this neurodegenerative disorder.
  • Dopamine-Responsive Dystonia: Levodopa can also be effective in treating certain forms of dystonia that respond to increased dopamine levels .
  • Research

Levodopa interacts with various substances that can affect its pharmacokinetics and pharmacodynamics:

  • Peripheral Decarboxylase Inhibitors: Co-administration with drugs like carbidopa or benserazide enhances bioavailability by preventing peripheral conversion to dopamine .
  • Monoamine Oxidase Inhibitors: Concurrent use with these inhibitors can lead to hypertensive crises; thus, careful management is required when switching between these medications .
  • Dietary Amino Acids: High protein meals can compete with levodopa for absorption in the gastrointestinal tract, potentially reducing its efficacy .

Several compounds are chemically similar or related to levodopa:

Compound NameStructure TypePrimary Use
MelevodopaLevodopa analogueTreatment of Parkinson's disease
EtilevodopaLevodopa analogueTreatment of Parkinson's disease
FoslevodopaProdrug of levodopaTreatment of Parkinson's disease
MethyldopaAntihypertensiveManagement of hypertension
DroxidopaNorepinephrine precursorTreatment of neurogenic orthostatic hypotension
6-HydroxydopaDopaminergic neurotoxinResearch applications

Levodopa's uniqueness lies in its ability to effectively cross the blood-brain barrier and serve as a direct precursor for dopamine synthesis, making it indispensable for treating Parkinson’s disease compared to other compounds that may not have this capability or therapeutic focus .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Colorless to white crystals or crystalline powder; needles from water

XLogP3

-2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

197.06880783 g/mol

Monoisotopic Mass

197.06880783 g/mol

Boiling Point

448.4

Heavy Atom Count

14

Taste

Tasteless

LogP

0.05
-2.39 (LogP)
-2.39
log Kow = -2.39

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

284-286 °C
285 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

46627O600J

Related CAS

65170-01-6

GHS Hazard Statements

Aggregated GHS information provided by 186 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (30.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (32.8%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (30.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levodopa on its own is formulated as an oral inhalation powder indicated for intermittent treatment of off episodes in Parkinson's patients who are already being treated with carbidopa and levodopa. Levodopa is most commonly formulated as an oral tablet with a peripheral dopa decarboxylase inhibitor indicated for treatment of Parkinson's disease, post-encephalitic parkinsonism, and symptomatic parkinsonism following carbon monoxide intoxication or manganese intoxication.
FDA Label
Inbrija is indicated for the intermittent treatment of episodic motor fluctuations (OFF episodes) in adult patients with Parkinson's disease (PD) treated with a levodopa/dopa-decarboxylase inhibitor.
Treatment of Parkinson's disease

Livertox Summary

Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Levodopa is indicated to alleviate symptoms and allow more normal body movements with improved muscle control in the treatment of idiopathic Parkinson's disease, postencephalitic parkinsonism, or symptomatic parkinsonism that may follow injury to the nervous system by carbon monoxide intoxication or manganese intoxication. It is also indicated in parkinsonism associated with cerebral arteriosclerosis. /Included in US product labeling/
Levodopa, the metabolic precursor of dopamine, is the single most effective agent in the treatment of Parkinson's Disease.
LEVODOPA AFFORDS ONLY SYMPTOMATIC RELIEF OF PARKINSONISM. IF DRUG IS STOPPED, ALL PREEXISTING SYMPTOMS GRADUALLY RETURN WITHIN WK OR TWO; UPON RESUMPTION OF L-DOPA THERAPY AFTER PERIOD OF WITHDRAWAL, PREVIOUS THERAPEUTIC RESPONSE IS REESTABLISHED AFTER WK OR MORE.
...L-DOPA...HAS BEEN MORE CONSISTENTLY EFFECTIVE IN TREATMENT OF CHRONIC MANGANESE POISONING THAN IN PARKINSON'S DISEASE.
For more Therapeutic Uses (Complete) data for LEVODOPA (17 total), please visit the HSDB record page.

Pharmacology

Levodopa is able to cross the blood-brain barrier while dopamine is not[FDA Label,F4579]. The addition of a peripheral dopa decarboxylase inhibitor prevents the conversion of levodopa to dopamine in the periphery so that more levodopa can reach the blood-brain barrier[Label,F4579]. Once past the blood-brain barrier, levodopa is converted to dopamine by aromatic-L-amino-acid decarboxylase[Label,F4579].
Levodopa is an amino acid precursor of dopamine with antiparkinsonian properties. Levodopa is a prodrug that is converted to dopamine by DOPA decarboxylase and can cross the blood-brain barrier. When in the brain, levodopa is decarboxylated to dopamine and stimulates the dopaminergic receptors, thereby compensating for the depleted supply of endogenous dopamine seen in Parkinson's disease. To assure that adequate concentrations of levodopa reach the central nervous system, it is administered with carbidopa, a decarboxylase inhibitor that does not cross the blood-brain barrier, thereby diminishing the decarboxylation and inactivation of levodopa in peripheral tissues and increasing the delivery of dopamine to the CNS.

MeSH Pharmacological Classification

Dopamine Agents

ATC Code

N04BA01
N04BA03
N04BA02
N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BA - Dopa and dopa derivatives
N04BA01 - Levodopa

Mechanism of Action

Levodopa by various routes crosses the blood brain barrier, is decarboxylated to form dopamine. This supplemental dopamine performs the role that endogenous dopamine cannot due to a decrease of natural concentrations and stimulates dopaminergic receptors.
MOST WIDELY ACCEPTED THEORY IS THAT LEVODOPA INCR LEVEL OF DOPAMINE & THUS ACTIVATION OF DOPAMINE RECEPTORS IN EXTRA-PYRAMIDAL CENTERS IN THE BRAIN (PRIMARILY IN CAUDATE NUCLEUS & SUBSTANTIA NIGRA).
The present data indicate that the major effects observed after administration of exogenous levodopa are not due to a direct action of levodopa on dopamine receptors, or to extrastriatal release of dopamine, but to conversion of levodopa to dopamine by serotonergic terminals and probably some intrastriatal cells.
EFFECTS OF LEVODOPA ON HUMAN & MURINE MELANOMA CELLS EXAMINED. WHEN EXPONENTIALLY GROWING CELLS WERE EXPOSED TO L-DOPA, CHARACTERISTIC INHIBITION OF THYMIDINE INCORPORATION OBSERVED.
IN RATS, DOPAMINERGIC AGONISTS ALL CAUSED DECR IN SERUM PROLACTIN LEVELS.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

587-45-1
59-92-7

Absorption Distribution and Excretion

Orally inhaled levodopa reaches a peak concentration in 0.5 hours with a bioavailability than is 70% that of the immediate release levodopa tablets with a peripheral dopa decarboxylase inhibitor like carbidopa or benserazide.
After 48 hours, 0.17% of an orally administered dose is recovered in stool, 0.28% is exhaled, and 78.4% is recovered in urine
168L for orally inhaled levodopa.
Intravenously administered levodopa is cleared at a rate of 14.2mL/min/kg in elderly patients and 23.4mL/min/kg in younger patients. When given carbidopa, the clearance of levodopa was 5.8mL/min/kg in elderyly patients and 9.3mL/min/kg in younger patients.
...DRUG...MAY APPEAR IN MILK.
AFTER IP INJECTION INTO MICE, BIOTRANSFORMATION OF 60% OF RADIOACTIVELY LABELLED DL-DOPA TAKES PLACE WITHIN 10 MIN, & PEAK DOPAMINE LEVELS ARE REACHED 20 MIN AFTER ADMIN. ...APPROX 0.1% OF DOSE WAS PRESENT IN THE BRAIN AS (14)C-L-DOPA OR (14)C-DOPAMINE. /DL-DOPA/
MORE THAN 95% OF LEVODOPA IS DECARBOXYLATED IN PERIPHERY BY WIDELY DISTRIBUTED EXTRACEREBRAL AROMATIC L-AMINO ACID DECARBOXYLASE. ...LITTLE UNCHANGED DRUG REACHES CEREBRAL CIRCULATION & PROBABLY LESS THAN 1% PENETRATES INTO CNS.
MOST IS CONVERTED TO DOPAMINE... DOPAMINE METABOLITES ARE RAPIDLY EXCRETED IN URINE, ABOUT 80% OF RADIOACTIVELY LABELED DOSE BEING RECOVERED WITHIN 24 HR. ... THESE METABOLITES /3,4-DIHYDROXYPHENYLACETIC ACID & 3-METHOXY-4-HYDROXYPHENYLACETIC ACID/, AS WELL AS SMALL AMT OF LEVODOPA & DOPAMINE, ALSO APPEAR IN CEREBROSPINAL FLUID.
For more Absorption, Distribution and Excretion (Complete) data for LEVODOPA (11 total), please visit the HSDB record page.

Metabolism Metabolites

Levodopa is either converted to dopamine by aromatic-L-amino-acid decarboxylase or O-methylated to 3-O-methyldopa by catechol-O-methyltransferase. 3-O-methyldopa cannot be metabolized to dopamine. Once levodopa is converted to dopamine, it is converted to sulfated or glucuronidated metabolites, epinephrine E, or homovanillic acid through various metabolic processes. The primary metabolites are 3,4-dihydroxyphenylacetic acid (13-47%) and homovanillic acid (23-39%).
MOST IS CONVERTED TO DOPAMINE... BIOTRANSFORMATION OF DOPAMINE PROCEEDS RAPIDLY...EXCRETION PRODUCTS, 3,4-DIHYDROXYPHENYLACETIC ACID...& 3-METHOXY-4-HYDROXYPHENYLACETIC ACID... SOME BIOCHEMICAL EVIDENCE INDICATES THAT ACCELERATION OF LEVODOPA METABOLISM OCCURS DURING PROLONGED THERAPY, POSSIBLY DUE TO ENZYME INDUCTION.
MORE THAN 95%...IS DECARBOXYLATED...BY...AROMATIC L-AMINO ACID DECARBOXYLASE. ... A SMALL AMT /OF L-DOPA/ IS METHYLATED TO 3-O-METHYL-DOPA... MOST IS CONVERTED TO DOPAMINE, SMALL AMT OF WHICH IN TURN ARE METABOLIZED TO NOREPINEPHRINE & EPINEPHRINE.
...IS ESTIMATED THAT ABOUT THREE FOURTHS OF DIETARY METHIONINE IS UTILIZED FOR METABOLISM OF LARGE THERAPEUTIC DOSES OF LEVODOPA.
LEVODOPA (L-DOPA) IS FORMED IN MAMMALS FROM L-TYROSINE AS INTERMEDIARY METABOLITE IN ENZYMATIC SYNTHESIS OF CATECHOLAMINES.
95% of an administered oral dose of levodopa is pre-systemically decarboxylated to dopamine by the L-aromatic amino acid decarboxylase (AAAD) enzyme in the stomach, lumen of the intestine, kidney, and liver. Levodopa also may be methoxylated by the hepatic catechol-O-methyltransferase (COMT) enzyme system to 3-O-methyldopa (3-OMD), which cannot be converted to central dopamine. Half Life: 50 to 90 minutes

Wikipedia

L-DOPA
Acenaphthene

Drug Warnings

PT WITH CARDIAC ARRHYTHMIAS OR HISTORY OF MYOCARDIAL INFARCTION SHOULD UNDERGO INITIAL THERAPY WITH LEVODOPA ONLY IN FACILITY EQUIPPED FOR INTENSIVE CORONARY CARE. ...DIABETIC PT...SHOULD BE CAREFULLY MONITORED FOR ANY NECESSITY TO MODIFY THEIR REGIMEN. CAUTION ALSO NECESSARY IN PT WITH HISTORY OF PEPTIC ULCER, CONVULSIONS...
DISCONTINUATION OF LEVODOPA THERAPY FOR 6-24 HR PRIOR TO GENERAL ANESTHESIA IS RECOMMENDED... SAFETY OF L-DOPA DURING PREGNANCY HAS NOT BEEN ESTABLISHED, HOWEVER, INFANTS SHOULD NOT BE NURSED BY MOTHERS RECEIVING DRUG SINCE IT MAY APPEAR IN MILK. ...DRUG MAY INHIBIT LACTATION.
...IS CONTRAINDICATED IN PATIENTS WITH NARROW-ANGLE GLAUCOMA, ACUTE PSYCHOSIS, OR SEVERE PSYCHONEUROSIS. IT SHOULD NOT BE ADMIN TO PT WITH UNCOMPENSATED ENDOCRINE, RENAL, HEPATIC, CARDIOVASCULAR, OR PULMONARY DISEASE. /USE/...EXTREME CAUTION IN PT WITH ASTHMA OR EMPHYSEMA WHO MAY REQUIRE SYMPATHOMIMETIC DRUGS.
SINCE LEVODOPA THERAPY...ASSOC WITH INCR GROWTH OF MELANOMA, PT WITH KNOWN MELANOMAS OR PIGMENTED LESIONS SHOULD BE CAREFULLY MONITORED FOR CHANGES IN SUCH LESIONS & DRUG WITHDRAWN IF CHANGES OCCUR.
For more Drug Warnings (Complete) data for LEVODOPA (49 total), please visit the HSDB record page.

Biological Half Life

2.3 hours for orally inhaled levodopa. Oral levodopa has a half life of 50 minutes but when combined with a peripheral dopa decarboxylase inhibitor, the half life is increased to 1.5 hours.
THE HALF-LIFE IN PLASMA IS SHORT (1-3 HR).

Use Classification

Human drugs -> Anti-Parkinson drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Derived from several types of beans including vanilla.
Preparation from L-tyrosine: Vorbruggen, Krolikiewicz, Ber. 105, 1168 (1972); Bretschneider et al., Helv. Chim. Acta 56, 2857 (1973); from Vicia faba beans: Wysong, US 3253023 (1966 to Dow Chem.); by fermentation of L-tyrosine: Sih et al., J. Am. Chem. Soc. 91, 6204 (1969); Florent, Renaut, DE 2102793 (1971 to Rhone-Poulenc), C.A. 75, 108505f (1971). Separation from racemate: Vogler, Baumgartner, Helv. Chim. Acta 35, 1776 (1952); NL 6514950; US 3405159 (1966, 1968 both to Merck & Co.)
Production: glycine + acetic anhydride + vanillin (amide formation/carbonyl condensation/chiral catalytic hydrogenation/hydrolysis. Production: 2,4-dihydroxybenzaldehyde + hydrogen cyanide + ammonia (Strecker synthesis/racemate separation). Production: catechol + pyruvic acid + ammonia (microbial conversion)

General Manufacturing Information

L-Tyrosine, 3-hydroxy-: ACTIVE

Analytic Laboratory Methods

Analyte: levodopa; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 280 nm and comparison to standards (assay purity)
Analyte: levodopa; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: levodopa; matrix: pharmaceutical preparation (capsule); procedure: ultraviolet absorption spectrophotometry with detection at 280 nm and comparison to standards (assay purity)
Analyte: levodopa; matrix: pharmaceutical preparation (capsule); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for LEVODOPA (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC SYSTEM USED TO ANALYZE PLASMA & BIOLOGICAL FLUIDS CONSISTED OF A GUARD COLUMN DRY-PACKED WITH PERISORB RB-18, REVERSED-PHASE COLUMN WITH BECKMAN-ULTRASPHERE-ODS & A MOBILE PHASE WITH SODIUM ACETATE/CITRIC ACID/METHANOL (6.3:3.2:0.5).

Interactions

The pharmacokinetics of levodopa (LD) with & without pramipexole in men & postmenopausal women with Parkinson's disease /were studied/. Patients on stable dose of carbidopa/LD were randomized to receive escalating doses of placebo or pramipexole over 7 wks. LD & pramipexole pharmacokinetics were performed after a single test dose 25/100 of carbidopa/LD, before initiation of pramipexole or placebo, at 1.5 mg/d & 4.5 mg/d of pramipexole or placebo. Compared to men, women had greater LD bioavailability. Pramipexole did not alter LD bioavailability, & pramipexole pharmacokinetics were equivalent in men & women.
Admin of levodopa with nonspecific inhibitors of MAO, such as phenelzine & tranylcypromine, markedly accentuates the actions of levodopa & may precipitate life-threatening hypertensive crisis & hyperpyrexia; nonspecific MAO inhibitors always should be discontinued at least 14 days before levodopa is admin (note that this prohibition does not include the MAO-B subtype-specific inhibitor selegiline, which, as discussed below, often is admin safely in combination with levodopa). Abrupt withdrawal of levodopa or other dopaminergic medications may precipitate the neuroleptic malignant syndrome more commonly observed after treatment with dopamine antagonists.
Conventional antipsychotic agents, such as the phenothiazines, ... may cause marked worsening of parkinsonism, probably through actions at the D2 dopamine receptor.
TRICYCLIC ANTIDEPRESSANTS...GIVEN CONCOMITANTLY WITH LEVODOPA EVOKE HYPERTENSIVE CRISES.
For more Interactions (Complete) data for LEVODOPA (33 total), please visit the HSDB record page.

Stability Shelf Life

IN PRESENCE OF MOISTURE RAPIDLY OXIDIZED BY ATMOSPHERIC OXYGEN & DARKENS

Dates

Modify: 2023-08-15
1: Ricciardi L, Bove F, Espay KJ, Lena F, Modugno N, Poon YY, Krikorian R, Espay AJ, Fasano A. 24-Hour infusion of levodopa/carbidopa intestinal gel for nocturnal akinesia in advanced Parkinson's disease. Mov Disord. 2016 Mar 4. doi: 10.1002/mds.26564. [Epub ahead of print] Review. PubMed PMID: 26946221.
2: Fleury V, Pollak P, Gere J, Tommasi G, Romito L, Combescure C, Bardinet E, Chabardes S, Momjian S, Krainik A, Burkhard P, Yelnik J, Krack P. Subthalamic stimulation may inhibit the beneficial effects of levodopa on akinesia and gait. Mov Disord. 2016 Feb 17. doi: 10.1002/mds.26545. [Epub ahead of print] Review. PubMed PMID: 26887333.
3: Rascol O, Perez-Lloret S, Ferreira JJ. New treatments for levodopa-induced motor complications. Mov Disord. 2015 Sep 15;30(11):1451-60. doi: 10.1002/mds.26362. Epub 2015 Aug 21. Review. PubMed PMID: 26293004.
4: Duopa--a carbidopa/levodopa enteral suspension for Parkinson's disease. Med Lett Drugs Ther. 2015 Aug 3;57(1474):112. Review. PubMed PMID: 26218794.
5: Calabresi P, Ghiglieri V, Mazzocchetti P, Corbelli I, Picconi B. Levodopa-induced plasticity: a double-edged sword in Parkinson's disease? Philos Trans R Soc Lond B Biol Sci. 2015 Jul 5;370(1672). pii: 20140184. doi: 10.1098/rstb.2014.0184. Review. PubMed PMID: 26009763; PubMed Central PMCID: PMC4455753.
6: Niccolini F, Rocchi L, Politis M. Molecular imaging of levodopa-induced dyskinesias. Cell Mol Life Sci. 2015 Jun;72(11):2107-17. doi: 10.1007/s00018-015-1854-x. Epub 2015 Feb 15. Review. PubMed PMID: 25681866.
7: Uncini A, Eleopra R, Onofrj M. Polyneuropathy associated with duodenal infusion of levodopa in Parkinson's disease: features, pathogenesis and management. J Neurol Neurosurg Psychiatry. 2015 May;86(5):490-5. doi: 10.1136/jnnp-2014-308586. Epub 2014 Aug 28. Review. PubMed PMID: 25168395.
8: Kestenbaum M, Fahn S. Safety of IPX066 , an extended release carbidopa-levodopa formulation, for the treatment of Parkinson's disease. Expert Opin Drug Saf. 2015 May;14(5):761-7. doi: 10.1517/14740338.2015.1015986. Epub 2015 Feb 19. Review. PubMed PMID: 25697185.
9: Carbidopa/levodopa extended-release capsules (Rytary). Med Lett Drugs Ther. 2015 Apr 27;57(1467):59-60. Review. PubMed PMID: 25897548.
10: Stathis P, Konitsiotis S, Antonini A. Dopamine agonists early monotherapy for the delay of development of levodopa-induced dyskinesias. Expert Rev Neurother. 2015 Feb;15(2):207-13. doi: 10.1586/14737175.2015.1001747. Epub 2015 Jan 12. Review. PubMed PMID: 25578445.
11: Mosharov EV, Borgkvist A, Sulzer D. Presynaptic effects of levodopa and their possible role in dyskinesia. Mov Disord. 2015 Jan;30(1):45-53. doi: 10.1002/mds.26103. Epub 2014 Dec 1. Review. PubMed PMID: 25450307; PubMed Central PMCID: PMC4314471.
12: LeWitt PA. Levodopa therapy for Parkinson's disease: Pharmacokinetics and pharmacodynamics. Mov Disord. 2015 Jan;30(1):64-72. doi: 10.1002/mds.26082. Epub 2014 Dec 1. Review. PubMed PMID: 25449210.
13: Stoessl AJ. Central pharmacokinetics of levodopa: Lessons from imaging studies. Mov Disord. 2015 Jan;30(1):73-9. doi: 10.1002/mds.26046. Epub 2014 Oct 1. Review. PubMed PMID: 25274160.
14: Siddiqi SH, Abraham NK, Geiger CL, Karimi M, Perlmutter JS, Black KJ. The Human Experience with Intravenous Levodopa. Front Pharmacol. 2016 Jan 6;6:307. doi: 10.3389/fphar.2015.00307. eCollection 2015. Review. PubMed PMID: 26779024; PubMed Central PMCID: PMC4701937.
15: Olanow CW. Levodopa: effect on cell death and the natural history of Parkinson's disease. Mov Disord. 2015 Jan;30(1):37-44. doi: 10.1002/mds.26119. Epub 2014 Dec 11. Review. PubMed PMID: 25502620.
16: Aquino CC, Fox SH. Clinical spectrum of levodopa-induced complications. Mov Disord. 2015 Jan;30(1):80-9. doi: 10.1002/mds.26125. Epub 2014 Dec 8. Review. PubMed PMID: 25488260.
17: Poewe W, Antonini A. Novel formulations and modes of delivery of levodopa. Mov Disord. 2015 Jan;30(1):114-20. doi: 10.1002/mds.26078. Epub 2014 Dec 5. Review. PubMed PMID: 25476691.
18: Ko JH, Lerner RP, Eidelberg D. Effects of levodopa on regional cerebral metabolism and blood flow. Mov Disord. 2015 Jan;30(1):54-63. doi: 10.1002/mds.26041. Epub 2014 Oct 9. Review. PubMed PMID: 25296957; PubMed Central PMCID: PMC4314428.
19: Schaeffer E, Pilotto A, Berg D. Pharmacological strategies for the management of levodopa-induced dyskinesia in patients with Parkinson's disease. CNS Drugs. 2014 Dec;28(12):1155-84. doi: 10.1007/s40263-014-0205-z. Review. PubMed PMID: 25342080.
20: Whitfield AC, Moore BT, Daniels RN. Classics in chemical neuroscience: levodopa. ACS Chem Neurosci. 2014 Dec 17;5(12):1192-7. doi: 10.1021/cn5001759. Epub 2014 Oct 10. Review. PubMed PMID: 25270271.

Explore Compound Types